3,4-Dihydroxybutanoic acid

Catalog No.
S573893
CAS No.
1518-61-2
M.F
C4H8O4
M. Wt
120.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dihydroxybutanoic acid

CAS Number

1518-61-2

Product Name

3,4-Dihydroxybutanoic acid

IUPAC Name

3,4-dihydroxybutanoic acid

Molecular Formula

C4H8O4

Molecular Weight

120.10 g/mol

InChI

InChI=1S/C4H8O4/c5-2-3(6)1-4(7)8/h3,5-6H,1-2H2,(H,7,8)

InChI Key

DZAIOXUZHHTJKN-UHFFFAOYSA-N

SMILES

C(C(CO)O)C(=O)O

Synonyms

2-deoxytetronic acid, 3,4-dihydroxybutanoic acid, 3,4-dihydroxybutanoic acid, (S)-isomer, 3,4-dihydroxybutanoic acid, monosodium salt

Canonical SMILES

C(C(CO)O)C(=O)O

Physiological Occurrence and Potential Role in Satiety

3,4-Dihydroxybutanoic acid (3,4-DHB) is a naturally occurring metabolite found in humans and other organisms like the bacteria Escherichia coli []. It is present in healthy individuals' urine, but its concentration significantly increases in patients with succinic semialdehyde dehydrogenase (SSADH) deficiency, a genetic disorder [].

Research suggests 3,4-DHB may play a role in satiety, the feeling of fullness after eating. Studies have shown that administering 3,4-DHB to rodents suppresses their food intake, suggesting it could potentially be explored as a treatment for obesity.

Potential Biomarker for Dementia

Elevated levels of 3,4-DHB have been observed in the serum of individuals with various forms of dementia, including Alzheimer's disease []. This finding raises the possibility of using 3,4-DHB as a biomarker for dementia, aiding in early diagnosis and potentially treatment monitoring []. However, further research is needed to validate its potential as a reliable and specific biomarker.

Other Potential Applications

Several ongoing areas of research are exploring other potential applications of 3,4-DHB:

  • Neuroprotective effects: Studies are investigating the potential neuroprotective properties of 3,4-DHB, aiming to understand its role in protecting brain cells from damage [].
  • Antioxidant properties: Research is exploring the potential antioxidant properties of 3,4-DHB, investigating its ability to scavenge free radicals and protect cells from oxidative stress [].

3,4-Dihydroxybutanoic acid is a beta-hydroxy acid characterized by two hydroxyl groups located at the 3rd and 4th carbon positions of butanoic acid. Its chemical formula is C₄H₈O₄, and it has a molecular weight of approximately 120.1 g/mol. This compound is also known as 3,4-dihydroxybutyric acid and is a normal metabolite found in human urine .

The primary reactions involving 3,4-dihydroxybutanoic acid include:

  • Oxidation: It can undergo oxidation to form corresponding carbonyl compounds.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield other products.

These reactions are significant for its potential applications in organic synthesis and biochemistry .

3,4-Dihydroxybutanoic acid plays a role in human metabolism and has been identified as a biomarker for certain metabolic disorders. Elevated levels of this compound are observed in patients with succinic semialdehyde dehydrogenase deficiency, indicating its importance in metabolic pathways . Additionally, it exhibits neuroprotective properties and has been studied for its potential therapeutic effects on neurological conditions .

Several methods exist for synthesizing 3,4-dihydroxybutanoic acid:

  • Enzymatic Synthesis: An in vitro enzymatic cascade involving multiple enzymes has been developed to convert D-xylose into 3,4-dihydroxybutanoic acid. This method shows promise for industrial applications due to its efficiency and reduced need for costly cofactors .
  • Chemical Synthesis: The compound can also be synthesized from glucose sources through reactions involving alkaline hydrogen peroxide and various bases. This method facilitates the conversion of abundant renewable resources into valuable intermediates .

3,4-Dihydroxybutanoic acid finds applications in various fields:

  • Pharmaceutical Industry: Its metabolic role makes it a candidate for drug development targeting metabolic disorders.
  • Biotechnology: Used as a platform chemical for producing other valuable compounds.
  • Food Industry: Potential applications in food preservation and flavor enhancement due to its antioxidant properties .

Research indicates that 3,4-dihydroxybutanoic acid interacts with various biological systems. Its elevated levels in urine serve as a diagnostic marker for metabolic disorders. Studies have shown that this compound can influence neurotransmitter systems, suggesting potential implications for neuropharmacology .

Several compounds share structural or functional similarities with 3,4-dihydroxybutanoic acid. Here are some notable examples:

Compound NameChemical FormulaKey Features
2-Hydroxybutanoic AcidC₄H₈O₃Contains one hydroxyl group; simpler structure
3-Hydroxybutyric AcidC₄H₈O₃One hydroxyl group at the third position
3,4-Dihydroxybenzoic AcidC₇H₆O₄Hydroxyl groups on a benzene ring

While all these compounds are hydroxy acids, 3,4-dihydroxybutanoic acid's unique positioning of hydroxyl groups distinguishes it from others, allowing for specific biological interactions and applications that are not shared by its analogs .

Physical Description

Solid

XLogP3

-1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

120.04225873 g/mol

Monoisotopic Mass

120.04225873 g/mol

Heavy Atom Count

8

Other CAS

51267-44-8

Wikipedia

3,4-dihydroxybutyric acid
(S)-3,4-dihydroxybutyric acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Last modified: 08-15-2023

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